methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido-thiazine core. Key structural attributes include:
- 6-position: 4-methoxyphenyl substituent, providing electron-donating effects via the methoxy group.
- 8-position: Methyl group, contributing steric bulk.
- 4-oxo group: A ketone moiety that may participate in hydrogen bonding or act as a pharmacophore in biological interactions.
The compound’s molecular formula is inferred as C₁₇H₁₇N₂O₄S based on analogs like methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₁₆H₁₅ClN₂O₃S) .
Properties
IUPAC Name |
methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-14(16(21)23-3)15(11-4-6-12(22-2)7-5-11)19-13(20)8-9-24-17(19)18-10/h4-7,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSNZGJASXCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNOS and a molecular weight of approximately 358.40 g/mol. Its structure includes a pyrimidothiazine core, which is associated with various pharmacological activities. The presence of the methoxyphenyl group at the 6-position and the methyl group at the 8-position enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The reaction of thiourea with α,β-unsaturated carbonyl compounds.
- Cyclization : Formation of the thiazine ring through cyclization processes involving appropriate substrates.
Biological Activity
Research indicates that derivatives of pyrimidothiazines exhibit significant biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study conducted on a series of pyrimidothiazine derivatives found that this compound exhibited potent anticancer activity against human breast cancer cells (MCF-7) with an IC value significantly lower than standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells . This interaction may explain its anticancer properties.
- In Vivo Studies : In vivo models have shown that treatment with this compound results in reduced tumor growth and improved survival rates in mice bearing xenograft tumors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
The 6-position substituent significantly influences electronic and steric properties. Key comparisons include:
Key Observations :
Functional Group Modifications
Ester Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate) exhibit higher lipophilicity, which could enhance membrane permeability compared to methyl esters .
- Allyl Esters : Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-... offers a reactive site for further functionalization via olefin chemistry .
Thioether vs. Oxazine Cores
- Thiazine vs. Oxazine : Replacement of sulfur with oxygen (e.g., in pyrimido[2,1-b][1,3]oxazine derivatives) alters electronic density and hydrogen-bonding capacity, affecting solubility and biological interactions .
Spectral Characterization
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with heterocyclic precursors. For example, cyclization of thiazine intermediates with substituted pyrimidine derivatives under reflux conditions using DMF as a solvent and triethylamine (EtN) as a catalyst. Key steps include:
- Thiazine ring formation : Reacting hydrazinyl precursors with oxalyl chloride in DMF under reflux for 8–12 hours .
- Substitution optimization : Varying substituents on the phenyl ring (e.g., methoxy groups) requires careful control of temperature (80–100°C) and stoichiometric ratios (1:1 to 1:1.2 molar equivalents) to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Prioritize:
- NMR : and NMR for confirming substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .
- IR spectroscopy : Key bands include C=O stretches (1650–1750 cm) and aromatic C–H bends (700–800 cm) .
Q. What biological screening assays are suitable for preliminary pharmacological evaluation?
- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for hydrogen bonding patterns?
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological data shows conflicting trends?
- Approach :
- Use QSAR modeling with descriptors like logP, polar surface area, and Hammett constants .
- Validate via docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) .
- Reconcile outliers by testing solubility (via HPLC) or metabolic stability (e.g., microsomal assays) .
Q. How can twinned crystallographic data be handled during structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
